molecular formula C5H6N6 B1617163 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-55-6

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B1617163
CAS No.: 6312-55-6
M. Wt: 150.14 g/mol
InChI Key: BHHGXZXSPYWZRE-UHFFFAOYSA-N
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Description

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C5H6N6 and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Applications

  • Supercritical Carbon Dioxide Synthesis : This compound can be synthesized through a condensation process in supercritical carbon dioxide. This method, involving the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate and ZnCl2, offers a solvent-free alternative, important for eco-friendly and efficient production (Baklykov et al., 2019).

  • Synthesis for Fungicidal and Insecticidal Activities : Derivatives of 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine have been synthesized and shown to exhibit moderate to weak fungicidal and insecticidal activities. These findings highlight its potential in agricultural applications (Chen & Shi, 2008).

  • Solution-Phase Synthesis for Libraries of Derivatives : An efficient method for creating a library of trisubstituted derivatives has been developed. This approach provides a pathway for exploring the chemical space around this molecule, potentially leading to new discoveries in various fields (Baindur et al., 2003).

Biological Activity and Potential Uses

  • Antitumor and Antiviral Activities : Research on similar triazolo[4,5-d]pyrimidines has indicated their potential in antitumor and antiviral applications. This suggests that this compound and its derivatives might have similar biological activities (Islam et al., 2008).

  • Antimicrobial and Antifungal Properties : Certain derivatives have shown promising antimicrobial and antifungal activities, opening the door for their use in medical and agricultural applications (Komykhov et al., 2017).

Chemical Structure and Analysis

  • Density Functional Theory (DFT) Studies : Detailed DFT studies on derivatives have helped in understanding the regioselectivity of ring closure and structural assignments. This kind of analysis is crucial for designing compounds with specific properties and functions (Mozafari et al., 2016).

  • Synthetic Variations and Structural Characterization : Various synthetic approaches and characterizations have been explored, broadening the understanding of this chemical's structural possibilities and providing insights for potential applications (Sugimoto & Matsuura, 1977).

Properties

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXZXSPYWZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212457
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-55-6
Record name 8-Aza-9-methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZA-9-METHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6P6TKM91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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